Z-Orn(Boc)-ONP
Description
Z-Orn(Boc)-ONP (CAS 7733-30-4) is a specialized peptide synthesis reagent derived from the amino acid ornithine (Orn). Its molecular formula is C24H29N3O8, featuring three key functional groups:
- Z (benzyloxycarbonyl): Protects the α-amino group, removable via hydrogenolysis or acidic conditions.
- Boc (tert-butyloxycarbonyl): Protects the δ-amino group of ornithine, cleaved under mild acidic conditions (e.g., trifluoroacetic acid).
- ONP (o-nitrophenyl): Acts as an activated ester, facilitating efficient amide bond formation during peptide coupling .
This compound is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy, enabling sequential deprotection of functional groups without side reactions. Its applications span pharmaceutical research, particularly in synthesizing peptides with ornithine residues requiring selective modification .
Properties
Molecular Formula |
C24H29N3O8 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(4-nitrophenyl) (2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C24H29N3O8/c1-24(2,3)35-22(29)25-15-7-10-20(26-23(30)33-16-17-8-5-4-6-9-17)21(28)34-19-13-11-18(12-14-19)27(31)32/h4-6,8-9,11-14,20H,7,10,15-16H2,1-3H3,(H,25,29)(H,26,30)/t20-/m0/s1 |
InChI Key |
KQRFUOIXILXRJJ-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Orn(Boc)-ONP typically involves the protection of the amino groups of L-ornithine The process begins with the protection of the α-amino group using the benzyloxycarbonyl (Z) group This is followed by the protection of the δ-amino group using the tert-butoxycarbonyl (Boc) group
Protection of the α-amino group: The α-amino group of L-ornithine is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Protection of the δ-amino group: The δ-amino group is protected by reacting the intermediate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Introduction of the ONP ester group: The final step involves the reaction of the protected intermediate with p-nitrophenyl chloroformate to introduce the ONP ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Z-Orn(Boc)-ONP undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis to remove the protective groups, yielding L-ornithine.
Substitution: The ONP ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Deprotection: The Boc and Z protective groups can be removed under acidic conditions to yield the free amino groups.
Common Reagents and Conditions
Hydrolysis: Hydrolysis of the protective groups can be achieved using strong acids such as hydrochloric acid or trifluoroacetic acid.
Substitution: Substitution reactions typically involve the use of nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Deprotection of the Boc group can be achieved using trifluoroacetic acid, while the Z group can be removed using hydrogenation in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions include L-ornithine, various substituted derivatives, and deprotected intermediates.
Scientific Research Applications
Z-Orn(Boc)-ONP has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of peptides and other complex molecules. The protective groups allow for selective reactions to occur without interfering with other functional groups.
Biology: In biological research, this compound is used to study the role of L-ornithine in the urea cycle and its interactions with other biomolecules.
Medicine: The compound is used in the development of prodrugs and drug delivery systems. The protective groups can be used to control the release of active pharmaceutical ingredients.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients and intermediates.
Mechanism of Action
The mechanism of action of Z-Orn(Boc)-ONP involves the selective protection and deprotection of the amino groups of L-ornithine The protective groups prevent unwanted side reactions during chemical synthesis, allowing for the selective modification of the molecule
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include other ornithine derivatives and active esters with varying protecting/leaving groups:
| Compound | Molecular Formula | Protecting Groups | Leaving Group | Price (5g) | CAS Number |
|---|---|---|---|---|---|
| Z-Orn(Boc)-ONP | C24H29N3O8 | Z (α-amine), Boc (δ-amine) | ONP | $95 | 7733-30-4 |
| Z-Orn(Z)-ONP | C27H27N3O8 | Z (α- and δ-amine) | ONP | $85 | Not listed |
| Z-Lys(Boc)-ONP | C25H31N3O8 | Z (α-amine), Boc (ε-amine) | ONP | $120 | Not listed |
| Z-Orn(Boc)-OSu | C22H29N3O8 | Z (α-amine), Boc (δ-amine) | OSu | $110 | Not listed |
Key Comparisons:
Protecting Group Flexibility: this compound allows orthogonal deprotection (Boc removed under mild acid, Z under stronger acid/hydrogenolysis), whereas Z-Orn(Z)-ONP requires simultaneous cleavage of both Z groups, limiting synthetic versatility . Z-Lys(Boc)-ONP, with a lysine backbone, introduces an additional methylene group, increasing hydrophobicity and steric bulk compared to ornithine derivatives .
Leaving Group Reactivity :
- ONP esters (this compound) are highly reactive but less stable than OSu (N-hydroxysuccinimide) esters, which offer slower, more controlled coupling kinetics. This makes ONP preferable for rapid reactions in solution-phase synthesis, while OSu is favored in SPPS for reduced racemization .
Cost and Availability :
- Z-Orn(Z)-ONP is cheaper ($85/5g) but lacks orthogonal protection. This compound ($95/5g) provides greater synthetic flexibility, justifying its higher cost .
Limitations and Alternatives
- Alternative Leaving Groups : OSu and pentafluorophenyl (Pfp) esters offer slower reaction rates, reducing epimerization risks in sensitive peptide sequences .
Biological Activity
Z-Orn(Boc)-ONP, also known as N2-[(Benzyloxy)carbonyl]-N5-[(tert-butoxy)carbonyl]-L-ornithine, is a derivative of the amino acid L-ornithine, which plays a crucial role in the urea cycle. This compound is significant in biological research, particularly in understanding metabolic pathways and interactions involving amino acids. Here, we explore its biological activity, synthesis, applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features two protective groups: the benzyloxycarbonyl (Z) group and the tert-butoxycarbonyl (Boc) group. These groups are instrumental in protecting functional groups during chemical reactions, facilitating selective deprotection in peptide synthesis.
Biological Activity
This compound is primarily utilized in studies related to L-ornithine's biological roles. Its applications include:
- Peptide Synthesis : The compound serves as a protecting group for amino acids, enabling the synthesis of peptides without unwanted side reactions.
- Enzyme Interaction Studies : Research has focused on how this compound interacts with various enzymes, particularly proteases, to elucidate mechanisms of action and binding affinities.
- Metabolic Pathway Research : The compound aids in understanding the urea cycle and its regulatory mechanisms, contributing to insights into metabolic disorders.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the protection of L-ornithine's amino and carboxyl groups. The general synthetic route is outlined below:
- Protection of L-ornithine : The amino group is protected using the Boc group while the carboxyl group is protected with the Z group.
- Reaction with p-nitrophenol : The protected L-ornithine is then reacted with p-nitrophenol to form this compound.
- Purification : The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Applications in Research
This compound has several applications across different fields:
- Biological Studies : Used to investigate enzyme kinetics and mechanisms.
- Therapeutic Development : Potential use in developing peptide-based drugs targeting metabolic pathways.
- Synthetic Chemistry : Facilitates complex peptide synthesis while maintaining high yields.
Case Study 1: Enzyme Kinetics
A study investigated the interaction between this compound and specific proteases. Researchers found that modifying the structure of ornithine affected binding affinities significantly. This work provided insights into how structural changes can influence enzyme activity and substrate specificity.
Case Study 2: Metabolic Regulation
Another research project focused on the role of L-ornithine derivatives in metabolic regulation. The application of this compound allowed scientists to explore its effects on ammonia detoxification processes, revealing potential therapeutic targets for metabolic disorders.
Comparative Analysis
To better understand this compound's significance, a comparison with similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Z-Phe(ONP) | C23H20N2O6 | Contains phenylalanine; used in peptide synthesis |
| Z-Lys(Boc)-ONP | C20H30N2O6 | Derivative of lysine; similar protective strategies |
| Fmoc-Lys(ONP) | C23H26N2O5 | Uses Fmoc protecting group; common in peptide synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
